molecular formula C8H6N4O2S2 B12790672 4-Pyrimidinol, 2,2'-dithiobis- CAS No. 34262-66-3

4-Pyrimidinol, 2,2'-dithiobis-

Cat. No.: B12790672
CAS No.: 34262-66-3
M. Wt: 254.3 g/mol
InChI Key: NJINJSNLLJGLRK-UHFFFAOYSA-N
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Description

4-Pyrimidinol, 2,2’-dithiobis- is a compound with the molecular formula C8H6N4O2S2 and a molecular weight of 254.289. It is characterized by the presence of two pyrimidinol groups linked by a disulfide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinol, 2,2’-dithiobis- typically involves the reaction of pyrimidinol derivatives with sulfur-containing reagents. One common method involves the use of sodium ethoxide and ethyl cyanoacetate, followed by the addition of guanidine hydrochloride. The reaction mixture is heated under reflux and then acidified to yield the desired product .

Industrial Production Methods

Industrial production methods for 4-Pyrimidinol, 2,2’-dithiobis- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinol, 2,2’-dithiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bond in the compound can be cleaved under reductive conditions, leading to the formation of thiol derivatives .

Common Reagents and Conditions

Common reagents used in the reactions of 4-Pyrimidinol, 2,2’-dithiobis- include reducing agents such as sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of 4-Pyrimidinol, 2,2’-dithiobis- depend on the specific reaction conditions. For example, reductive cleavage of the disulfide bond yields thiol derivatives, while oxidation can lead to the formation of sulfonic acid derivatives .

Mechanism of Action

The mechanism of action of 4-Pyrimidinol, 2,2’-dithiobis- involves the reversible cleavage and formation of its disulfide bond. This redox activity allows the compound to interact with various molecular targets, including enzymes and proteins involved in redox signaling pathways. The disulfide bond can be reduced to form thiol groups, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyrimidinol, 2,2’-dithiobis- is unique due to its specific combination of pyrimidinol groups and a disulfide bond. This structure imparts distinct redox properties, making it valuable for applications in redox biology and coordination chemistry .

Properties

CAS No.

34262-66-3

Molecular Formula

C8H6N4O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

2-[(6-oxo-1H-pyrimidin-2-yl)disulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C8H6N4O2S2/c13-5-1-3-9-7(11-5)15-16-8-10-4-2-6(14)12-8/h1-4H,(H,9,11,13)(H,10,12,14)

InChI Key

NJINJSNLLJGLRK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(NC1=O)SSC2=NC=CC(=O)N2

Origin of Product

United States

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